molecular formula C16H24N2O B2580981 3-Benzyl-1-cyclohexyl-1-ethylurea CAS No. 900136-71-2

3-Benzyl-1-cyclohexyl-1-ethylurea

Cat. No.: B2580981
CAS No.: 900136-71-2
M. Wt: 260.381
InChI Key: OWEQXSBGKYXMKO-UHFFFAOYSA-N
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Description

3-Benzyl-1-cyclohexyl-1-ethylurea: is an organic compound with the molecular formula C16H24N2O It is a derivative of urea, featuring a benzyl group, a cyclohexyl group, and an ethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylurea typically involves the reaction of benzyl isocyanate with cyclohexylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzyl isocyanate} + \text{Cyclohexylamine} + \text{Ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzyl-1-cyclohexyl-1-ethylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: 3-Benzyl-1-cyclohexyl-1-ethylurea is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in assays to investigate enzyme inhibition or binding affinity.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

    1-Cyclohexyl-3-phenylurea: Similar structure but lacks the ethyl group.

    1-Cyclohexyl-3-ethylurea: Similar structure but lacks the benzyl group.

    3-Benzyl-1-phenylurea: Similar structure but lacks the cyclohexyl group.

Uniqueness: 3-Benzyl-1-cyclohexyl-1-ethylurea is unique due to the presence of all three substituents (benzyl, cyclohexyl, and ethyl) on the urea moiety. This combination of groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-1-cyclohexyl-1-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQXSBGKYXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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